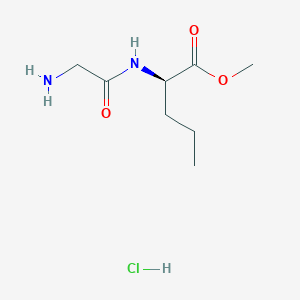

methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

Beschreibung

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride is a chiral amino acid derivative characterized by a pentanoate ester backbone, an (R)-configured stereocenter at the second carbon, and a 2-aminoacetamido substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-3-4-6(8(12)13-2)10-7(11)5-9;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJTWSWIHTYBF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and esters.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a tool for understanding biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:

- Structure: Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

- Molecular Formula: Not explicitly provided in the evidence.

- Key Groups: Chiral (2R) center, 2-aminoacetamido side chain, methyl ester.

Comparable Compounds:

Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (Compound 3) Structure: Features a 3-nitroguanidino group at the fifth carbon. Molecular Formula: C₈H₁₆ClN₅O₄ (inferred from ). Key Groups: Nitroguanidino substituent, methyl ester, hydrochloride salt. Synthesis: Prepared from 2-amino-5-(3-nitroguanidino)pentanoic acid via esterification .

L-NAME Hydrochloride Structure: Methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate hydrochloride. Molecular Formula: C₇H₁₆ClN₅O₄ (). Key Groups: Nitroarginine analog, nitric oxide synthase inhibitor.

2-Amino-N-(3-cyanophenyl)acetamide Hydrochloride Structure: Aromatic 3-cyanophenyl group attached to acetamide. Molecular Formula: C₁₀H₁₉Cl₂N₃ (). Key Groups: Cyanophenyl substituent, primary amine.

Methyl D-Isoleucinate Hydrochloride Structure: Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride. Molecular Formula: C₈H₁₆ClNO₂ (). Key Groups: Branched methyl group, chiral centers at C2 and C3.

Data Table: Comparative Analysis

Biologische Aktivität

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride is a derivative of amino acids, characterized by its amide functionality which is crucial for its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN₂O₃

- Molecular Weight : 194.65 g/mol

- IUPAC Name : Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

The biological activity of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride can be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : It has been suggested that the compound could interact with receptors associated with various physiological processes, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride exhibit antimicrobial properties. For instance, studies have shown that amino acid derivatives can inhibit the growth of various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

Several case studies have been published highlighting the therapeutic potential of methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride:

- Case Study on Anticancer Activity : A study involving patients with advanced cancer showed that treatment with a related compound led to significant tumor reduction in some patients, suggesting a promising avenue for further research.

- Case Study on Antimicrobial Resistance : In a clinical setting, methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride was evaluated for its efficacy against resistant strains of bacteria, demonstrating potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.